

Alpidem-d14: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Alpidem-d14	
Cat. No.:	B564242	Get Quote

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on **Alpidem-d14**, a deuterated analog of the anxiolytic compound Alpidem. This document outlines its chemical properties, mechanism of action, and inferred applications in scientific research, with a focus on its use as an internal standard in analytical methodologies.

Core Compound Identification

Alpidem-d14 is the deuterated form of Alpidem, an imidazopyridine anxiolytic. The stable isotope labeling makes it an invaluable tool for quantitative analysis of the parent compound in biological matrices.

Identifier	Value
Chemical Name	6-Chloro-2-(4-chlorophenyl)-N,N-(dipropyl-d14)- imidazo[1,2-a]pyridine-3-acetamide
CAS Number	1189962-23-9[1]
Molecular Formula	C21H9D14Cl2N3O[1]
Molecular Weight	418.42 g/mol [1]

Physicochemical and Pharmacokinetic Properties of Alpidem

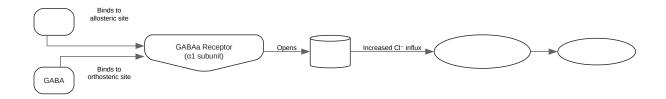


Understanding the properties of the parent compound, Alpidem, is crucial for contextualizing the application of **Alpidem-d14**.

Property	Value
Molecular Formula (Alpidem)	C21H23Cl2N3O
Molecular Weight (Alpidem)	404.34 g/mol
Bioavailability	32-35% (estimated)
Protein Binding	99.4%
Metabolism	Extensive (hydroxylation, dealkylation, conjugation)
Elimination Half-life	Young adults: 19 hours (7–44 hours); Elderly: 22.6 ± 2.3 hours; Children: 11.4 ± 1.9 hours
Excretion	Mainly feces

Mechanism of Action

Alpidem is a positive allosteric modulator of the GABAa receptor, acting at the benzodiazepine binding site. Its anxiolytic effects are believed to be mediated through its interaction with specific GABAa receptor subtypes. Unlike traditional benzodiazepines, Alpidem exhibits a degree of selectivity for α 1-containing GABAa receptors.



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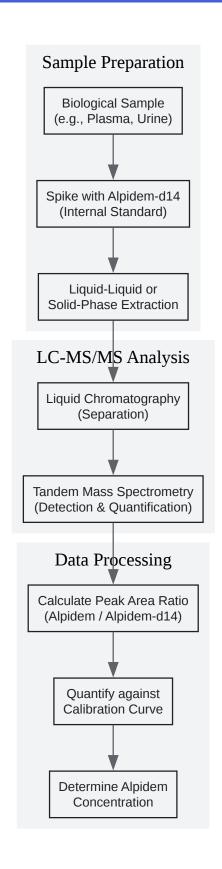
Figure 1: Simplified signaling pathway of Alpidem's mechanism of action.



Experimental Protocols Inferred Use of Alpidem-d14 in Quantitative Mass Spectrometry

While specific studies explicitly detailing the use of **Alpidem-d14** are not readily available in the public domain, its structure strongly suggests its application as an internal standard in mass spectrometry-based quantification of Alpidem in biological samples. The following is a representative workflow for such an application.





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Figure 2: Workflow for the quantification of Alpidem using **Alpidem-d14** as an internal standard.

Methodology:

Sample Preparation:

- A known concentration of Alpidem-d14 is spiked into the biological matrix (e.g., plasma, urine, or tissue homogenate) containing an unknown concentration of Alpidem.
- The sample is then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from interfering matrix components.

LC-MS/MS Analysis:

- The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- The liquid chromatography step separates Alpidem and Alpidem-d14 from other components.
- The tandem mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Alpidem and Alpidem-d14, allowing for their selective and sensitive detection.

Quantification:

- The peak areas for both Alpidem and Alpidem-d14 are determined from the resulting chromatograms.
- A ratio of the peak area of Alpidem to the peak area of Alpidem-d14 is calculated.
- This ratio is then compared to a calibration curve, generated by analyzing samples with known concentrations of Alpidem and a constant concentration of Alpidem-d14, to determine the concentration of Alpidem in the original sample.

GABAa Receptor Binding Assay



To characterize the binding affinity of Alpidem, a radioligand binding assay can be performed. While **Alpidem-d14** is not radioactive, this protocol is fundamental to understanding the parent compound's interaction with its target.

Materials:

- Rat brain tissue
- Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Radioligand (e.g., [3H]flunitrazepam)
- Non-specific binding control (e.g., clonazepam)
- Test compound (Alpidem) at various concentrations

Procedure:

- Membrane Preparation:
 - Homogenize rat brain tissue in ice-cold homogenization buffer.
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
 - Wash the pellet by resuspension in binding buffer and recentrifugation.
 - Resuspend the final pellet in binding buffer to a specific protein concentration.
- Binding Assay:
 - In a series of tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound (Alpidem) at a range of concentrations.



- Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

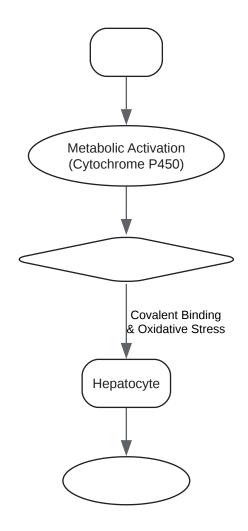
Data Analysis:

- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the concentration of the test compound.
- Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Hepatotoxicity of Alpidem

A significant consideration in the study of Alpidem is its potential for hepatotoxicity, which led to its withdrawal from the market. Research suggests that the liver damage is idiosyncratic and may be related to the metabolic activation of the drug.





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Figure 3: Postulated mechanism of Alpidem-induced hepatotoxicity.

Studies indicate that at high concentrations, Alpidem's toxicity involves metabolic activation by cytochrome P450 enzymes, leading to glutathione depletion and increased intracellular calcium, ultimately causing necrotic cell death. At lower concentrations, it may potentiate mitochondrial permeability transition.

Conclusion

Alpidem-d14 serves as a critical tool for the precise and accurate quantification of Alpidem in preclinical and clinical research. Its use as an internal standard in mass spectrometry-based assays is essential for pharmacokinetic and metabolic studies. A thorough understanding of the parent compound's pharmacology, mechanism of action, and toxicological profile is paramount for any investigation involving Alpidem and its deuterated analogs. The experimental



frameworks provided in this guide offer a foundation for researchers to design and execute robust studies in the field of neuropharmacology and drug metabolism.

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References

- 1. Characterization of GABA Receptors PMC [pmc.ncbi.nlm.nih.gov]
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